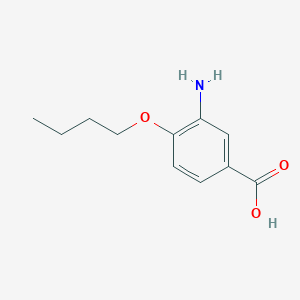

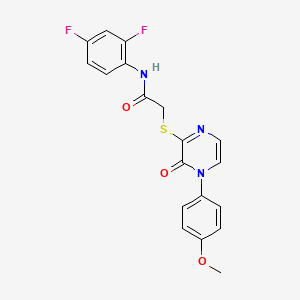

3-Amino-4-butoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

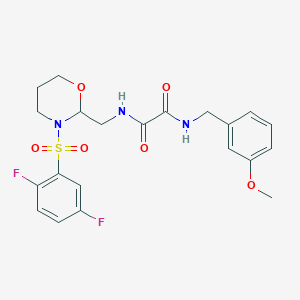

3-Amino-4-butoxybenzoic acid is a compound with the molecular formula C11H15NO3 . It is used as a high-quality reference standard for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation . Another study reported the synthesis of some 4-Amino-3-butoxybenzoic acid esters with supposed antitussive activity .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C11H15NO3 . The InChI representation of the molecule isInChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8 (11 (13)14)4-5-9 (10)12/h4-5,7H,2-3,6,12H2,1H3, (H,13,14) . Physical And Chemical Properties Analysis

Amino acids, including this compound, have unique physical and chemical properties. They are colorless, crystalline solids with high melting points. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

- Metabolism of Benoxinate : A study explored the metabolism of benoxinate hydrochloride, leading to the identification of 3-Amino-4-butoxybenzoic acid as a metabolite. This research highlighted the rapid absorption and excretion of the drug, with the ester portion metabolizing more swiftly than the O-butyl side chain. The study provided insights into the drug's metabolic pathway, emphasizing the significance of this compound as a hydrolyzed product primarily excreted as the glucuronide, along with a trace of the glycine conjugate (Kasuya, Igarashi, & Fukui, 1987).

Biomarker for Dietary and Environmental Exposure

- Biomonitoring of BHT Exposure : In a study assessing the exposure of young German adults to butylated hydroxytoluene (BHT), 3,5-di-tert-butyl-4-hydroxybenzoic acid (a metabolite related to BHT, sharing structural similarities with this compound) was used as a biomarker. This work underscores the potential of such compounds in monitoring environmental exposures and internal burdens from ubiquitous substances in consumer products (Schmidtkunz et al., 2020).

Association with Health and Environmental Factors

- Exposure to Pyrethroid Metabolites : A study investigated the association between the urinary metabolite 3-phenoxybenzoic acid (3-PBA) and semen quality, demonstrating the relevance of metabolite monitoring in understanding the health effects of environmental exposures. Although 3-PBA is structurally distinct from this compound, this research highlights the broader importance of metabolites as indicators of chemical exposure and potential health risks (Xia et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-Amino-3-butoxybenzoic acid, suggests that it may cause skin irritation and serious eye damage. It is also harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .

Propriétés

IUPAC Name |

3-amino-4-butoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDSDLQMPFVLML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818390.png)

![1-(Cyclopentylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818397.png)

![3-[(1,3-Dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]propanoic acid](/img/structure/B2818398.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2818399.png)

![2-[(1-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2818401.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2818402.png)